molecular formula C17H21N5O4 B12163015 ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate

ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12163015
M. Wt: 359.4 g/mol
InChI Key: GTZOQSGFQGBGBA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,1-c][1,2,4]triazin-4-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl derivatives with ethyl piperazine-1-carboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind effectively to its targets, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a pyrido-triazine core, which is known for its diverse biological activities. Its molecular formula is C18H22N6O3C_{18}H_{22}N_{6}O_{3} with a molecular weight of approximately 362.41 g/mol. The structure suggests significant potential for interaction with biological systems due to the presence of nitrogen-containing heterocycles.

PropertyValue
Molecular FormulaC18H22N6O3C_{18}H_{22}N_{6}O_{3}
Molecular Weight362.41 g/mol
LogP0.532
Polar Surface Area77.613 Ų

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures to this compound often act as inhibitors of key enzymes involved in various biological pathways. For instance, piperazine derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels in the body, thereby influencing pain perception and inflammation .

Anticancer Potential

Preliminary studies suggest that derivatives of pyrido-triazine compounds exhibit anticancer properties. For example, compounds containing the pyrido-triazine core have been evaluated for their effects on cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell types by modulating signaling pathways associated with cell survival and proliferation .

Study on Anticancer Activity

A notable study published in a peer-reviewed journal investigated the anticancer effects of a related compound that shares structural similarities with this compound. The study utilized multicellular spheroids to assess the efficacy of the compound against tumor growth. Results indicated significant inhibition of cell proliferation and enhanced apoptosis in treated spheroids compared to controls .

FAAH Inhibition Studies

Another study focused on the mechanism of action involving FAAH inhibition. Compounds structurally related to this compound were found to increase levels of endocannabinoids in the brain, leading to analgesic effects in animal models. This suggests potential therapeutic applications in pain management .

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N5O4/c1-2-26-17(25)21-11-9-20(10-12-21)15(23)7-6-13-16(24)22-8-4-3-5-14(22)19-18-13/h3-5,8H,2,6-7,9-12H2,1H3

InChI Key

GTZOQSGFQGBGBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

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